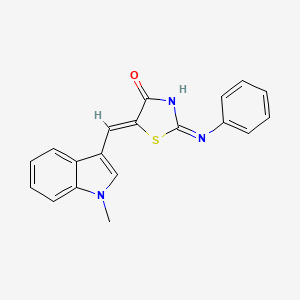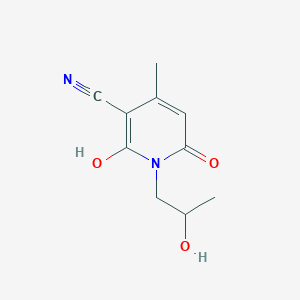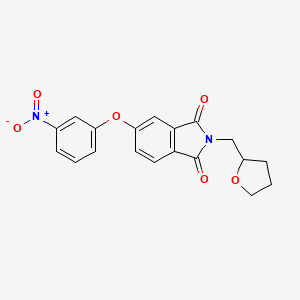
5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indole ring, a thiazolidinone ring, and a phenylimino group. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-phenylimino-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced thiazolidinone derivatives. Substitution reactions can lead to the formation of various substituted indole and thiazolidinone derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may exert its effects by inducing apoptosis through the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one: Similar structure but with a thioxo group instead of a phenylimino group.
5-(1-Methyl-1H-indol-3-ylmethylene)-2,4-thiazolidinedione: Similar structure but with a thiazolidinedione ring instead of a thiazolidinone ring.
Uniqueness
5-(1-Methyl-1H-indol-3-ylmethylene)-2-phenylimino-thiazolidin-4-one is unique due to the presence of the phenylimino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific activities and applications .
Properties
Molecular Formula |
C19H15N3OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-22-12-13(15-9-5-6-10-16(15)22)11-17-18(23)21-19(24-17)20-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,23)/b17-11- |
InChI Key |
LUYZIUNYNIGVNL-BOPFTXTBSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11106703.png)
![N-(2-methoxyphenyl)-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11106709.png)
![5-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11106710.png)
![2,2-bis(4-chlorophenyl)-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B11106711.png)
![2-({4-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11106717.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]acetohydrazide (non-preferred name)](/img/structure/B11106722.png)

![N-(2-Methoxyphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11106731.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B11106737.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B11106743.png)
![4-bromo-2-chloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11106753.png)
![2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide](/img/structure/B11106756.png)

![4-Hydroxy-4-methyl-3-(2-phenylethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11106773.png)
